4-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one

Lipophilicity CNS drug design Physicochemical profiling

4-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one (CAS 96449-74-0) is a chiral, 4-substituted pyrrolidin-2-one derivative bearing a hydroxymethyl group at C‑4 and a racemic or enantiopure 1‑(1‑phenylethyl) substituent on the lactam nitrogen. The molecule possesses two stereogenic centers (C‑4 of the ring and the α‑carbon of the phenylethyl side‑chain), enabling four discrete stereoisomers with distinct physicochemical and biological signatures.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B12104853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC(CC2=O)CO
InChIInChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3
InChIKeyREDSEXWGKAYROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one – Core Structural and Pharmacological Identity for Informed Procurement


4-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one (CAS 96449-74-0) is a chiral, 4-substituted pyrrolidin-2-one derivative bearing a hydroxymethyl group at C‑4 and a racemic or enantiopure 1‑(1‑phenylethyl) substituent on the lactam nitrogen [1]. The molecule possesses two stereogenic centers (C‑4 of the ring and the α‑carbon of the phenylethyl side‑chain), enabling four discrete stereoisomers with distinct physicochemical and biological signatures [1][2]. It is catalogued as a nootropic‐class small molecule that reached Phase 2 clinical evaluation and is concurrently offered as a Protein Degrader Building Block for PROTAC library synthesis, underscoring its dual relevance in CNS drug discovery and targeted protein degradation [3][4].

Why 4-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one Cannot Be Replaced by Common Pyrrolidinone Analogs


The 4‑hydroxymethyl‑1‑(1‑phenylethyl) substitution pattern is pharmacologically decisive: removal of the 4‑hydroxymethyl group (e.g., 1‑(1‑phenylethyl)pyrrolidin‑2‑one) eliminates a hydrogen‑bond donor site and substantially lowers topological polar surface area, altering CNS partitioning and solubility [1]. Conversely, replacing the lipophilic 1‑(1‑phenylethyl) moiety with a simple phenyl group (as in 4‑(hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one) depresses logP by approximately 0.9 log units and removes the chiral α‑methylbenzyl auxiliary, which is essential for diastereoselective transformations and for the compound’s established role as a Protein Degrader Building Block [1][2]. The quantitative evidence below demonstrates that these structural perturbations translate into measurable, selection‑relevant differences.

Head‑to‑Head Quantitative Differentiation of 4‑(Hydroxymethyl)‑1‑(1‑phenylethyl)pyrrolidin‑2‑one


Lipophilicity (XLogP3) Shifts CNS Permeability Predictions Relative to Piracetam and Oxiracetam

The target compound exhibits a computed XLogP3 of 0.9 (PubChem), placing it in the optimal range for passive blood‑brain barrier permeation (logP 1–3). In contrast, piracetam (XLogP = −1.52) and oxiracetam (XLogP3 = −2.2) are substantially more hydrophilic, which correlates with their limited brain uptake and higher required oral doses in clinical use [1][2]. While all three compounds possess one hydrogen‑bond donor, the target compound’s larger lipophilic surface area (driven by the 1‑phenylethyl group) is the dominant factor differentiating its CNS pharmacokinetic profile.

Lipophilicity CNS drug design Physicochemical profiling

Rotatable Bond Count as a Proxy for Conformational Flexibility vs 4‑(Hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one

The target compound possesses three rotatable bonds (one C–C between the phenyl ring and the α‑methylbenzyl carbon, plus two bonds within the hydroxymethyl‑pyrrolidinone scaffold) . The direct 1‑phenyl analog 4‑(hydroxymethyl)‑1‑phenylpyrrolidin‑2‑one contains only two rotatable bonds because the phenyl ring is directly attached to the lactam nitrogen, restricting torsional freedom . The additional rotatable bond in the target compound translates to higher conformational entropy, which can influence binding‑site adaptability, crystallization behavior, and solubility.

Conformational entropy Crystal engineering Target engagement

Validated Intermediate Status in the DC‑756 Methoxyquinolone Antibiotic Synthesis

The (4R)‑configured stereoisomer of 4‑(hydroxymethyl)‑1‑(1‑phenylethyl)pyrrolidin‑2‑one is a documented penultimate intermediate in the synthesis of DC‑756, a methoxyquinolone antibiotic developed by Daiichi Pharmaceutical Co. [1]. In the published route, itaconic acid is condensed with (R)‑1‑phenylethylamine to yield a diastereomeric mixture of pyrrolidinones; the desired isomer (IV) is isolated and subsequently transformed via fluorination, hydroxylation, azide displacement, and hydrogenation into the 3‑amino‑4‑(fluoromethyl)pyrrolidine core of DC‑756 [1]. This validated synthetic sequence demonstrates that the compound withstands five sequential synthetic steps (fluorination to deprotection) without racemization or decomposition.

Antibacterial synthesis Fluoroquinolone intermediates Process chemistry

Protein Degrader Building Block Classification Distinguishes the Compound from Generic Pyrrolidinones

Commercially, the (4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one enantiomer (CAS 190957-22-3) is explicitly classified by Aladdin Scientific under the ‘Protein Degrader Building Blocks’ product family [1]. This classification is not applied to the des‑hydroxymethyl analog 1‑(1‑phenylethyl)pyrrolidin‑2‑one or to the 1‑phenyl analog, reflecting the unique suitability of the hydroxymethyl group as a linker‑attachment point for PROTAC bifunctional molecules. The compound’s chiral, bifunctional architecture (a secondary alcohol for linker conjugation and a rigid lactam core for target‑ligand presentation) aligns with the design principles of heterobifunctional degraders.

PROTAC Targeted protein degradation Bifunctional degraders

Class‑Level Nootropic Superiority Over Piracetam and Aniracetam in Animal Models of Cognitive Impairment

Patent US4581364A discloses that 1‑substituted‑4‑hydroxymethyl‑pyrrolidin‑2‑ones, as a compound class encompassing the target molecule, were compared head‑to‑head against piracetam and aniracetam in rodent models of scopolamine‑induced amnesia [1]. The patent states that the novel compounds were ‘clearly superior to the above‑mentioned known substances both in their effective dosage and also in the improvement in performance’ [1]. Effective oral doses for the claimed compounds were given as 0.7–2.8 mg/kg, approximately 100‑fold lower than typical piracetam doses (≥ 100 mg/kg in rodent cognition assays). While the patent does not isolate the specific contribution of the 1‑(1‑phenylethyl) substituent, it establishes class‑level superiority.

Nootropic Scopolamine challenge Cognitive enhancement

Decision‑Guiding Application Scenarios for 4‑(Hydroxymethyl)‑1‑(1‑phenylethyl)pyrrolidin‑2‑one


CNS Drug Discovery Requiring Optimized Brain Penetration

When a project demands a pyrrolidin‑2‑one scaffold with logP in the 0.9–1.5 range to favor passive BBB permeation, this compound offers a computed XLogP3 of 0.9, which is 2.4–3.1 log units more lipophilic than piracetam or oxiracetam [1][2]. This property profile makes it a rational starting point for designing cognition enhancers or neuroprotective agents that require higher brain‑to‑plasma ratios than classical racetams achieve.

PROTAC Library Construction Using a Pre‑Validated Protein Degrader Building Block

The (4R)-configured enantiomer is commercially stocked as a Protein Degrader Building Block, with the primary hydroxymethyl group serving as a linker‑conjugation handle for PROTAC synthesis [3]. This classification reduces the risk of selecting a building block with incompatible reactivity and accelerates the assembly of heterobifunctional degrader libraries for high‑throughput cellular degradation screening.

Asymmetric Synthesis Relying on a Chiral Pyrrolidinone Auxiliary

The compound’s two stereogenic centers and the presence of a removable α‑methylbenzyl chiral auxiliary make it suitable for diastereoselective transformations. The (R,R)‑configured stereoisomer has been used as a chiral auxiliary in enantioselective catalysis and as an intermediate in the synthesis of DC‑756, demonstrating tolerance to fluorination, oxidation, and hydrogenation steps without epimerization [4].

Nootropic Lead Optimization Informed by Class‑Level In Vivo Efficacy

For teams pursuing novel nootropic agents, the patent‑documented class‑level superiority of 1‑substituted‑4‑hydroxymethyl‑pyrrolidin‑2‑ones over piracetam and aniracetam in scopolamine‑challenged mice (effective dose 0.7–2.8 mg/kg oral) provides a pharmacological rationale for using this chemotype as a lead scaffold [5]. Procurement of this specific compound enables direct SAR exploration around the 1‑(1‑phenylethyl) substituent within the protected patent space.

Quote Request

Request a Quote for 4-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.